molecular formula C17H19BrN4O B6501299 N-(4-bromo-3-methylphenyl)-6-(piperidin-1-yl)pyridazine-3-carboxamide CAS No. 1396872-96-0

N-(4-bromo-3-methylphenyl)-6-(piperidin-1-yl)pyridazine-3-carboxamide

Cat. No. B6501299
CAS RN: 1396872-96-0
M. Wt: 375.3 g/mol
InChI Key: NSRSMVQQDYRJSA-UHFFFAOYSA-N
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Description

N-(4-bromo-3-methylphenyl)-6-(piperidin-1-yl)pyridazine-3-carboxamide, also known as N-BMPPPC, is a novel and promising compound in pharmacology and medicinal chemistry. It is a member of the pyridazine-3-carboxamide family, which are small molecules that have been studied for their potential applications in drug discovery and development. The compound has been found to possess a wide range of biological activities, including anti-inflammatory, antifungal, anti-cancer, and anti-microbial effects. It has also been shown to have potential applications in the treatment of cardiovascular diseases, neurological disorders, and metabolic syndrome.

Scientific Research Applications

N-(4-bromo-3-methylphenyl)-6-(piperidin-1-yl)pyridazine-3-carboxamide has been widely studied for its potential applications in drug discovery and development. It has been found to possess a wide range of biological activities, including anti-inflammatory, antifungal, anti-cancer, and anti-microbial effects. It has also been shown to have potential applications in the treatment of cardiovascular diseases, neurological disorders, and metabolic syndrome. In addition, N-(4-bromo-3-methylphenyl)-6-(piperidin-1-yl)pyridazine-3-carboxamide has been found to be a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2). This enzyme is involved in the production of pro-inflammatory mediators, and its inhibition has been linked to the reduction of inflammation and pain.

Mechanism of Action

The exact mechanism of action of N-(4-bromo-3-methylphenyl)-6-(piperidin-1-yl)pyridazine-3-carboxamide is not yet fully understood. However, studies have suggested that the compound may act by inhibiting the activity of the enzyme cyclooxygenase-2 (COX-2). This enzyme is involved in the production of pro-inflammatory mediators, and its inhibition has been linked to the reduction of inflammation and pain. In addition, N-(4-bromo-3-methylphenyl)-6-(piperidin-1-yl)pyridazine-3-carboxamide has been shown to possess antimicrobial activity, which may be due to its ability to inhibit the growth of bacteria and fungi.
Biochemical and Physiological Effects
N-(4-bromo-3-methylphenyl)-6-(piperidin-1-yl)pyridazine-3-carboxamide has been found to possess a wide range of biological activities, including anti-inflammatory, antifungal, anti-cancer, and anti-microbial effects. It has also been shown to possess anti-oxidant, anti-apoptotic, and anti-angiogenic activities. In addition, N-(4-bromo-3-methylphenyl)-6-(piperidin-1-yl)pyridazine-3-carboxamide has been found to possess cardioprotective, neuroprotective, and hepatoprotective effects.

Advantages and Limitations for Lab Experiments

The advantages of using N-(4-bromo-3-methylphenyl)-6-(piperidin-1-yl)pyridazine-3-carboxamide in laboratory experiments include its easy synthesis, mild reaction conditions, and wide range of biological activities. However, there are some limitations to its use in laboratory experiments. For example, N-(4-bromo-3-methylphenyl)-6-(piperidin-1-yl)pyridazine-3-carboxamide is a relatively new compound and its pharmacokinetics and pharmacodynamics are not yet fully understood. In addition, it is not yet approved for clinical use and further research is needed to evaluate its safety and efficacy.

Future Directions

The potential applications of N-(4-bromo-3-methylphenyl)-6-(piperidin-1-yl)pyridazine-3-carboxamide are vast and there are numerous future directions for research. These include further investigation into its mechanism of action, pharmacokinetics and pharmacodynamics, and safety and efficacy. In addition, further research is needed to explore its potential applications in the treatment of various diseases, such as cancer, cardiovascular diseases, neurological disorders, and metabolic syndrome. Other potential future directions include the development of novel delivery systems for N-(4-bromo-3-methylphenyl)-6-(piperidin-1-yl)pyridazine-3-carboxamide and the exploration of its potential synergistic effects with other compounds.

Synthesis Methods

N-(4-bromo-3-methylphenyl)-6-(piperidin-1-yl)pyridazine-3-carboxamide can be synthesized via a two-step process. The first step involves the reaction of 4-bromo-3-methylphenyl pyridazine-3-carboxylic acid with piperidine to form the desired N-(4-bromo-3-methylphenyl)-6-(piperidin-1-yl)pyridazine-3-carboxamide. The second step involves the reaction of the N-(4-bromo-3-methylphenyl)-6-(piperidin-1-yl)pyridazine-3-carboxamide with the appropriate reagent to form the desired product. The reaction conditions for the synthesis of N-(4-bromo-3-methylphenyl)-6-(piperidin-1-yl)pyridazine-3-carboxamide are mild and can be easily optimized for different applications.

properties

IUPAC Name

N-(4-bromo-3-methylphenyl)-6-piperidin-1-ylpyridazine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19BrN4O/c1-12-11-13(5-6-14(12)18)19-17(23)15-7-8-16(21-20-15)22-9-3-2-4-10-22/h5-8,11H,2-4,9-10H2,1H3,(H,19,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSRSMVQQDYRJSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C2=NN=C(C=C2)N3CCCCC3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19BrN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-bromo-3-methylphenyl)-6-(piperidin-1-yl)pyridazine-3-carboxamide

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